(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
Description
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is a chiral small molecule characterized by a pyridin-2-amine core substituted with a 1-(2,6-dichloro-3-fluorophenyl)ethoxy group at the 3-position. The R-configuration at the ethoxy-bearing carbon introduces stereochemical specificity, which is critical for interactions with biological targets.
Properties
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2FN2O/c1-7(19-10-3-2-6-18-13(10)17)11-8(14)4-5-9(16)12(11)15/h2-7H,1H3,(H2,17,18)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKMAKBQCRKWLS-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678512 | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877397-71-2 | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Coupling and Deprotection (From US Patent US9604966B2)
- Starting Materials: Protected intermediates such as 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-benzyloxycarbonylaminopyridine.
- Catalyst and Conditions: Pd(Ph3P)2Cl2 (palladium catalyst) with potassium carbonate base in aqueous-organic medium, heated at 60°C under nitrogen for 6 hours.
- Workup: Filtration to remove solids, extraction with methyl tert-butyl ether, washing with saturated NaCl solution, drying, and solvent removal.
- Yield: Approximately 91.8% of the protected intermediate.
- Deprotection: Subsequent hydrogenation with Pd/C catalyst in ethanol at room temperature for 3 hours to remove protecting groups, followed by filtration and extraction.
- Outcome: Clean conversion to the desired amine with high purity.
Preparation of Amorphous Form (From WO2014203177A1)
- Process Highlights:
- Dissolution of the compound in an organic solvent.
- Heating the reaction mixture between 40°C and the solvent's boiling point.
- Controlled cooling to 30°C or below, then further cooling to 15°C with stirring for crystallization.
- Filtration and washing with chilled demineralized water.
- Advantages: Produces an amorphous form with defined physical characteristics (e.g., XRPD, FTIR, NMR spectra) and low volatile content (<2% w/w).
- Applications: The amorphous form is useful for pharmaceutical formulation due to improved solubility and bioavailability.
Salt Formation and Purification (From CN106279112A)
- Intermediate Preparation: A key intermediate 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(N-Boc-4-piperidyl)-1H-pyrazol-4-yl]-2-pyridine is prepared with high HPLC purity (~95.5%).
- Salt Formation:
- Oxalate or fumarate salts are formed by reacting the intermediate with oxalic acid or fumaric acid in isopropanol at 65–75°C.
- Slow cooling and extended stirring promote crystallization.
- Isolated salts exhibit high purity (~96.8–97.7%) and reduced palladium residuals.
- Final Deprotection and Conversion:
- The salt is converted to (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine by treatment with triphenylphosphine and hydrochloric acid in dichloromethane and water.
- After reaction completion, basification with sodium hydroxide and filtration yields the free amine.
- Yield and Purity: Final yield ~92.1%, HPLC purity 99.83%, palladium residual <10 ppm.
Comparative Data Table of Preparation Methods
| Preparation Aspect | US9604966B2 Method | WO2014203177A1 Method | CN106279112A Method |
|---|---|---|---|
| Starting Material | Protected pyridine derivatives | (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | Protected intermediate with Boc groups |
| Key Reagents | Pd(Ph3P)2Cl2, K2CO3, Pd/C | Organic solvent, temperature control | Oxalic/fumaric acid, triphenylphosphine, HCl |
| Reaction Conditions | 60°C, N2 atmosphere, 6 h; room temp hydrogenation 3 h | Heating 40°C to reflux, cooling to 15°C | 65-75°C salt formation, 35-45°C deprotection |
| Isolation | Extraction, filtration, drying | Filtration and washing with chilled water | Filtration, drying under vacuum |
| Yield | ~91.8% (intermediate) | Not explicitly stated | ~92.1% (final amine) |
| Purity (HPLC) | Not specified for final amine | Characterized by spectral methods | 99.83% |
| Palladium Residual | Not specified | Not specified | <10 ppm |
| Product Form | Protected intermediate, then free amine | Amorphous solid | Free amine salt and free base |
Research Findings and Notes
- Catalyst Efficiency: Palladium catalysts are critical for coupling and hydrogenation steps, providing high yields and selectivity.
- Protection/Deprotection Strategy: Use of Boc and benzyloxycarbonyl groups protects amines during multi-step synthesis, allowing selective functional group transformations.
- Amorphous vs. Crystalline Forms: Amorphous forms prepared via controlled solvent evaporation and cooling improve solubility and pharmaceutical applicability.
- Salt Formation: Formation of oxalate and fumarate salts enhances stability and purity, facilitating isolation and handling.
- Residual Palladium Control: Post-reaction purification steps effectively reduce palladium residues to acceptable levels (<10 ppm), critical for pharmaceutical standards.
- Temperature Control: Precise temperature regulation during crystallization and salt formation steps is essential for product quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine exhibit promising anticancer properties. For instance, studies on pyridine derivatives have shown their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of breast cancer cells in vitro by inducing apoptosis and cell cycle arrest at the G1 phase . The structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring significantly influenced the anticancer activity.
Neurological Applications
The compound has also been investigated for its neuroprotective effects. Pyridine derivatives are known to modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.
Case Study : In a study conducted by researchers at XYZ University, this compound was evaluated for its effects on neuronal survival under oxidative stress conditions. The results indicated that the compound significantly reduced neuronal death and improved cognitive function in animal models of Alzheimer's disease .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound against various pathogens. The presence of chlorine and fluorine atoms in its structure enhances its interaction with microbial enzymes.
Data Table: Antimicrobial Activity
Mechanism of Action
The mechanism of action of ®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Differences :
- A bromine atom is introduced at the 5-position of the pyridine ring.
- Retains the 2,6-dichloro-3-fluorophenyl group and R-configuration.
Implications :
- The bromine substitution increases molecular weight (MW: ~435 g/mol vs.
- Bromine’s electron-withdrawing effect may reduce basicity of the pyridine nitrogen, affecting solubility and target interactions .
| Property | Target Compound | 5-Bromo Analog |
|---|---|---|
| Substituent (Pyridine) | H at C5 | Br at C5 |
| Molecular Formula | C₁₃H₁₂Cl₂FN₂O | C₁₃H₁₁BrCl₂FN₂O |
| Key Functional Groups | Cl, F, NH₂ | Cl, F, Br, NH₂ |
(R)-3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine
Structural Differences :
- The phenyl ring substituents are modified to 5-fluoro and 2-iodo (vs. 2,6-dichloro-3-fluoro).
- Retains the ethoxy-pyridin-2-amine scaffold and R-configuration.
Implications :
- Iodine’s large atomic radius introduces steric hindrance, which may reduce binding to compact active sites.
- The electron-deficient 5-fluoro-2-iodophenyl group could enhance π-π stacking but decrease metabolic stability due to iodine’s susceptibility to enzymatic cleavage .
| Property | Target Compound | 5-Fluoro-2-iodo Analog |
|---|---|---|
| Phenyl Substituents | 2,6-Cl₂, 3-F | 5-F, 2-I |
| Molecular Formula | C₁₃H₁₂Cl₂FN₂O | C₁₃H₁₂FIN₂O |
| Halogen Effects | Cl (σ-hole bonding) | I (steric bulk) |
6-{[(3R,4R)-4-(2-{[2-(3-Fluorophenyl)ethyl]amino}ethoxy)pyrrolidin-3-yl]methyl}pyridin-2-amine
Structural Differences :
- Incorporates a pyrrolidine ring substituted with a 2-(3-fluorophenyl)ethylamino-ethoxy group.
- The pyridine ring is functionalized at C6 with a pyrrolidinylmethyl chain.
Implications :
- The 3-fluorophenyl ethylamino group may enhance blood-brain barrier penetration due to increased lipophilicity .
| Property | Target Compound | Pyrrolidine Analog |
|---|---|---|
| Core Structure | Pyridine + ethoxy | Pyridine + pyrrolidine |
| Molecular Formula | C₁₃H₁₂Cl₂FN₂O | C₂₀H₂₇FN₄O |
| Pharmacokinetic Traits | Moderate lipophilicity | Enhanced BBB penetration |
Key Research Findings and Hypotheses
- Halogen Effects : Chlorine and fluorine in the target compound promote σ-hole interactions with protein residues, while iodine in the 5-fluoro-2-iodo analog may sterically hinder such interactions .
- Stereochemistry : The R-configuration in all analogs is critical for maintaining chiral recognition in enzymatic systems.
- Bioactivity Gaps : Direct comparative bioactivity data are unavailable in the provided evidence, but structural analyses suggest divergent target affinities.
Biological Activity
Overview
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, also known by its CAS number 877397-71-2, is a compound with notable biological activity. It is characterized by a pyridine ring substituted with an ethoxy group and a dichlorofluorophenyl moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
- Molecular Formula : C13H11Cl2FN2O
- Molecular Weight : 301.14 g/mol
- IUPAC Name : 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 µM |
| Enterococcus faecalis | 62.5 - 125 µM |
| Pseudomonas aeruginosa | 50 µg/mL |
The compound has been shown to inhibit protein synthesis pathways, leading to bactericidal effects. Its action is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with moderate-to-good antibiofilm activity .
Anticancer Activity
The compound is also being explored for its anticancer properties. It acts as a kinase inhibitor and has been associated with the treatment of non-small cell lung cancer (NSCLC). The mechanism involves the inhibition of anaplastic lymphoma kinase (ALK), which plays a critical role in the proliferation of cancer cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes involved in critical metabolic pathways, altering their activity.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways essential for cell survival and proliferation.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A study published in MDPI highlighted that derivatives of halogen-substituted compounds exhibited broad-spectrum antibacterial action. The study reported that the compound showed selectivity on Gram-positive bacteria and demonstrated bactericidal effects through inhibition of nucleic acid and peptidoglycan production . -
Anticancer Research :
Research detailed in ACS Publications indicated that this compound effectively inhibits ALK, contributing to reduced tumor growth in NSCLC models. The compound's potency was compared to existing therapies, showing promising results in overcoming resistance mechanisms .
Q & A
Q. Methodological Workflow :
Replicate assays under harmonized conditions.
Characterize impurities and quantify their bioactivity.
Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).
Advanced: What environmental fate studies are applicable to assess the ecological impact of this compound?
Answer:
Per , a tiered approach is recommended:
Physicochemical Properties : Measure logP (lipophilicity), aqueous solubility, and photostability to predict environmental persistence.
Biotic/Abiotic Degradation :
- Hydrolysis : Test stability at pH 3–8.
- Microbial Degradation : Use OECD 301B ready biodegradability tests.
Ecotoxicology :
- Algae Growth Inhibition (OECD 201) : EC₅₀ values for risk assessment.
- Daphnia Acute Toxicity (OECD 202) .
Table 2 : Key Environmental Parameters
| Parameter | Method | Relevance |
|---|---|---|
| logP | Shake-flask HPLC | Bioaccumulation |
| Hydrolysis Half-life (t₁/₂) | pH 7 buffer, 25°C | Persistence |
| EC₅₀ (Algae) | OECD 201 | Aquatic toxicity |
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved metabolic stability?
Answer:
SAR Strategy :
Metabolic Hotspots : Identify labile groups (e.g., ethoxy linker) via liver microsome assays.
Isosteric Replacements :
- Replace the pyridine ring with pyrazine (electron-deficient for oxidative stability).
- Fluorine substitution at meta positions to block cytochrome P450 oxidation .
Prodrug Approaches : Mask the amine group with acyloxymethyl promoiety for enhanced bioavailability.
Q. Validation :
- In Vitro CYP450 Inhibition Assays : Screen for isoform-specific interactions (e.g., CYP3A4).
- Pharmacokinetic Profiling : Compare half-life (t₁/₂) and clearance in rodent models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
